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Abstract

SCH 39304, later known as posaconazole, is a potent, broad-spectrum, second-generation
triazole antifungal agent developed by Schering-Plough. Its discovery marked a significant
advancement in the management of invasive fungal infections. This technical guide provides an
in-depth exploration of the discovery, history, mechanism of action, and preclinical evaluation of
SCH 39304. Quantitative data from key studies are summarized in structured tables, and
detailed experimental protocols are provided. Additionally, signaling pathways and experimental
workflows are visualized using Graphviz diagrams to offer a comprehensive understanding of
this important antifungal compound.

Introduction: The Emergence of a New Antifungal
Agent

The landscape of antifungal therapy in the late 20th century was characterized by the need for
agents with a broader spectrum of activity and improved safety profiles compared to existing
treatments like amphotericin B and first-generation azoles. In this context, Schering-Plough
(now Merck & Co.) initiated research programs aimed at discovering novel antifungal
compounds. This endeavor led to the identification of SCH 39304, a triazole derivative with
promising antifungal properties.[1]
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Discovery and Early Development

SCH 39304 was identified through a rigorous screening program designed to discover
compounds with potent and broad-spectrum antifungal activity. Early studies revealed that SCH
39304 is a racemic mixture of two enantiomers: SCH 42427 and SCH 42426. Subsequent
research demonstrated that the antifungal activity of the racemic mixture was almost entirely
attributable to the SCH 42427 enantiomer.

The Active Enantiomer: SCH 42427

In vitro and in vivo studies conclusively showed that SCH 42427 was the active component of
SCH 39304. SCH 42427 was found to be approximately twofold more active in vitro against a
range of yeasts and dermatophytes compared to the racemic mixture, while SCH 42426 was
essentially inactive.

Mechanism of Action: Inhibition of Ergosterol
Biosynthesis

Like other azole antifungals, SCH 39304 exerts its antifungal effect by disrupting the fungal cell
membrane. Specifically, it inhibits the cytochrome P450-dependent enzyme lanosterol 14a-
demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway,
responsible for the conversion of lanosterol to ergosterol, an essential component of the fungal
cell membrane that is analogous to cholesterol in mammalian cells. The inhibition of this
enzyme leads to a depletion of ergosterol and an accumulation of toxic methylated sterol
precursors, ultimately disrupting the integrity and function of the fungal cell membrane and
inhibiting fungal growth.

The following diagram illustrates the fungal ergosterol biosynthesis pathway and the point of
inhibition by SCH 39304.
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Caption: Fungal ergosterol biosynthesis pathway and the inhibitory action of SCH 39304.

In Vitro Antifungal Activity

SCH 39304 demonstrated a broad spectrum of in vitro activity against a wide range of clinically
important fungal pathogens. The following table summarizes the Minimum Inhibitory
Concentration (MIC) values for SCH 39304 against various fungal species.
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Fungal Species

MIC Range (pg/mL)

MICso (pg/mL) MICso (pg/mL)

Candida albicans <0.03-2 0.06 0.25
Candida glabrata <0.03-16 0.25 1
Candida krusei 0.06 -4 0.25 0.5
Candida parapsilosis <0.03-1 0.12 0.5
Candida tropicalis <0.03-2 0.12 0.5
Aspergillus fumigatus <0.03-2 0.12 0.25
Aspergillus flavus <0.03-1 0.12 0.25
Aspergillus niger <0.03-2 0.25 0.5
Aspergillus terreus <0.03-2 0.25 0.5
Cryptococcus

eoformans <0.03-0.5 0.06 0.12

In Vivo Efficacy in Animal Models

The antifungal efficacy of SCH 39304 was evaluated in various animal models of systemic and

localized fungal infections. These studies demonstrated the potent in vivo activity of the

compound.

Systemic Candidiasis in Mice

In a murine model of disseminated candidiasis, oral administration of SCH 39304 resulted in a

dose-dependent increase in survival and a reduction in fungal burden in target organs.

Compound PDso (mg/kg) EDso (mg/kg) - Kidney
SCH 39304 0.21 0.62
SCH 42427 0.17 0.47
SCH 42426 >100 >100
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Pulmonary Aspergillosis in Mice

SCH 39304 was also effective in a murine model of pulmonary aspergillosis, demonstrating a
significant increase in survival compared to untreated controls.

Compound PDso (mg/kg)
SCH 39304 18

SCH 42427 13

SCH 42426 >250

Vaginal Candidiasis in Hamsters

In a hamster model of vaginal candidiasis, both oral and topical administration of SCH 39304
were effective in clearing the infection.

Compound Route EDso (mg/kg)
SCH 39304 Oral 8.5
SCH 42427 Oral 35
SCH 42426 Oral 320

Experimental Protocols

The following sections provide an overview of the methodologies used in the preclinical
evaluation of SCH 39304.

In Vitro Susceptibility Testing

o Methodology: The in vitro antifungal activity of SCH 39304 was determined using a broth
microdilution method based on the guidelines of the National Committee for Clinical
Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI),
document M27-A for yeasts and M38-A for filamentous fungi.
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e Medium: RPMI 1640 medium with L-glutamine, buffered with MOPS (3-(N-
morpholino)propanesulfonic acid).

e Inoculum Preparation: Fungal isolates were grown on appropriate agar plates, and
suspensions were prepared in sterile saline and adjusted to a final concentration of 0.5 x 103
to 2.5 x 108 CFU/mL for yeasts and 0.4 x 104 to 5 x 10* CFU/mL for filamentous fungi.

 Incubation: Microtiter plates were incubated at 35°C for 24-48 hours for yeasts and for 48-72
hours for filamentous fungi.

o Endpoint Determination: The MIC was defined as the lowest concentration of the drug that
caused a significant inhibition (=50% for azoles) of growth compared to the drug-free control.

The general workflow for in vitro susceptibility testing is depicted below.
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Caption: General workflow for in vitro antifungal susceptibility testing.

In Vivo Efficacy Studies

+ Animal Models: Specific pathogen-free mice and hamsters were used for the in vivo studies.

« Infection: Animals were infected intravenously or via the respiratory tract with a standardized
inoculum of the respective fungal pathogen.
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e Drug Administration: SCH 39304 and comparator drugs were administered orally via gavage.

o Endpoints: Efficacy was assessed based on survival rates (PDso, the dose protecting 50% of
the animals) and the reduction of fungal burden in target organs (EDso, the dose reducing
the fungal CFU by 50%).

o Tissue Burden Quantification: At the end of the study period, animals were euthanized, and
target organs (e.g., kidneys, lungs) were aseptically removed, homogenized, and plated on
appropriate agar media to determine the number of colony-forming units (CFU).

From SCH 39304 to Posaconazole: Clinical
Development

Based on its promising preclinical profile, the active enantiomer of SCH 39304, SCH 42427,
was advanced into clinical development and was named posaconazole. Clinical trials
confirmed its efficacy and safety in the prophylaxis and treatment of a broad range of invasive
fungal infections, particularly in immunocompromised patients. Posaconazole (Noxafil®)
received its first marketing approval in 2005 and has since become an important tool in the
armamentarium against serious fungal diseases.

Conclusion

The discovery and development of SCH 39304, culminating in the approval of posaconazole,
represents a significant achievement in antifungal drug discovery. Its broad spectrum of activity,
potent in vitro and in vivo efficacy, and well-characterized mechanism of action have
established it as a valuable therapeutic option for the management of invasive fungal
infections. The rigorous preclinical evaluation, including detailed in vitro susceptibility testing
and various animal models of infection, provided a solid foundation for its successful clinical
development. This technical guide has provided a comprehensive overview of the key scientific
data and methodologies that underpinned the journey of SCH 39304 from a promising lead
compound to a clinically important antifungal agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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